(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]
Description
(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] is a spirocyclic compound featuring a fused dihydrochromene and cyclopentane system. Key structural attributes include:
- Spiro Junction: The cyclopentane ring is fused at the 2-position of the dihydrochromene scaffold, creating a rigid, three-dimensional framework .
- Substituents:
This compound’s unique architecture positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors where spirocyclic systems and fluorine substituents are advantageous.
Properties
IUPAC Name |
(4S)-4-azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-9-3-4-12-10(7-9)11(16-17-15)8-13(18-12)5-1-2-6-13/h3-4,7,11H,1-2,5-6,8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRIGMNTCZMGQS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spirocyclic Scaffolds
The spirocyclic core differentiates this compound from non-spiro analogs. Key comparisons include:
Key Insight : The azide and fluorine substituents in the target compound introduce distinct electronic and steric profiles compared to heteroatom-rich spiro systems (e.g., 2-oxa-6-azaspiro[3.3]heptane) or sulfur-based analogs.
Substituent Effects: Azido vs. Other Functional Groups
The 4-azido group’s reactivity contrasts with common substituents in similar compounds:
Key Insight : The azide’s versatility in bioconjugation contrasts with methoxy/methyl groups (), which prioritize hydrophobic binding, or aldehydes, which may form covalent adducts.
Fluorine Substituents vs. Other Halogens
The 6-fluoro group’s impact is compared to halogenated analogs:
Key Insight : Fluorine’s small size and high electronegativity optimize binding precision compared to bulkier halogens like bromine or chlorine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
